rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
CAS No.:
Cat. No.: VC18289480
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | [(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
| Standard InChI | InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m0/s1 |
| Standard InChI Key | CWHDRUFJAVOTOM-WCBMZHEXSA-N |
| Isomeric SMILES | CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)CN |
| Canonical SMILES | CCN1C=C(C=N1)C2C(CCO2)CN |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s structure consists of two primary components:
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A pyrazole ring substituted with an ethyl group at the N1 position.
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A chiral oxolane ring (tetrahydrofuran derivative) bearing a methanamine group at the 3-position.
The stereochemistry is defined by the (2R,3S) configuration, which introduces two chiral centers at the 2- and 3-positions of the oxolane ring. This stereochemical arrangement is critical for its potential biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | [(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 2 (2R, 3S) |
The canonical SMILES representation (CCN1C=C(C=N1)C2C(CCO2)CN) and InChIKey (CWHDRUFJAVOTOM-WCBMZHEXSA-N) further validate its stereochemical uniqueness.
Comparative Analysis with Analogues
A structurally related compound, rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, substitutes the oxolane ring with a six-membered oxane (tetrahydropyran) ring. This modification increases the molecular weight to 209.29 g/mol (C₁₁H₁₉N₃O) and alters ring strain, potentially affecting binding affinity and metabolic stability . Such comparisons highlight the importance of ring size in drug design.
Synthesis and Optimization
Synthetic Routes
The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves multi-step organic reactions, typically including:
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Pyrazole Functionalization: Introduction of the ethyl group at the N1 position via alkylation.
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Oxolane Ring Formation: Cyclization of a diol or epoxy precursor to construct the tetrahydrofuran ring.
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Amination: Installation of the methanamine group at the 3-position using reductive amination or nucleophilic substitution.
Efforts to optimize yield and purity focus on minimizing by-products such as diastereomers or ring-opening derivatives. Chromatographic techniques and chiral resolving agents are employed to isolate the desired (2R,3S) enantiomer.
Challenges in Stereochemical Control
The presence of two chiral centers necessitates precise control during synthesis. Racemization at either center can occur under acidic or basic conditions, requiring low-temperature reactions and non-polar solvents to preserve stereochemical integrity.
Comparative Pharmacokinetics
Oxolane vs. Oxane Derivatives
Replacing the oxolane ring with oxane (as in the C₁₁H₁₉N₃O analogue) increases molecular weight by 14.03 g/mol and logP by ~0.3, enhancing lipophilicity but reducing aqueous solubility . Such trade-offs underscore the need for structure-activity relationship (SAR) studies.
Table 2: Physicochemical Comparison
| Property | Oxolane Derivative | Oxane Derivative |
|---|---|---|
| Molecular Weight | 195.26 g/mol | 209.29 g/mol |
| logP (Estimated) | 1.2 | 1.5 |
| Chiral Centers | 2 | 2 |
Future Directions
Target Identification
High-throughput screening against receptor libraries is critical to identify binding partners. Computational docking studies using the InChIKey CWHDRUFJAVOTOM-WCBMZHEXSA-N could prioritize targets for experimental validation.
Prodrug Development
The primary amine group offers a site for prodrug modifications (e.g., acyloxyalkyl carbamates) to enhance oral bioavailability. Such strategies have succeeded in analogous compounds.
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